molecular formula C16H15N3O B14200390 3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one CAS No. 914774-40-6

3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one

Cat. No.: B14200390
CAS No.: 914774-40-6
M. Wt: 265.31 g/mol
InChI Key: DHYGCUBHRIHNQN-UHFFFAOYSA-N
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Description

3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one is a heterocyclic compound that features both quinoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of a pyridine derivative with a suitable leaving group, such as a halide, with the quinoline core.

    Formation of the Final Compound: The final step involves the coupling of the pyridine and quinoline moieties through a reductive amination reaction. This typically involves the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one is unique due to its specific combination of quinoline and pyridine moieties, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

CAS No.

914774-40-6

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one

InChI

InChI=1S/C16H15N3O/c20-16-14(8-13-5-1-2-6-15(13)19-16)11-18-10-12-4-3-7-17-9-12/h1-9,18H,10-11H2,(H,19,20)

InChI Key

DHYGCUBHRIHNQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3

Origin of Product

United States

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